苯乙酰氨基苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-[(phenylacetyl)amino]benzoate and related compounds typically involves multi-step chemical reactions that include condensation, amidation, and esterification processes. For example, the synthesis of related compounds has been achieved through reactions involving acyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by techniques such as IR, Raman, NMR, and X-ray diffraction methods (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(phenylacetyl)amino]benzoate and its derivatives has been extensively studied using spectroscopic and theoretical methods. Studies involve computational methods such as Density Functional Theory (DFT) to predict geometric parameters and vibrational frequencies, which are validated against experimental data from X-ray diffraction and spectroscopic analyses. These studies provide insight into the compound's molecular geometry, electronic structure, and potential energy distributions (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).

Chemical Reactions and Properties

Ethyl 4-[(phenylacetyl)amino]benzoate undergoes various chemical reactions that highlight its reactivity and versatility. For instance, reactions involving cyclization, acylation, and hydrogenation have been explored to synthesize a wide range of products with potential applications in medicinal chemistry and material science. These studies reveal the compound's ability to participate in complex chemical transformations, leading to the synthesis of novel compounds with unique properties (P. Sunthankar, K. Berlin, E. C. Nelson, 1993).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of ethyl 4-[(phenylacetyl)amino]benzoate, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its application in synthesis and material development. Investigations into its reactivity patterns, functional group transformations, and interaction mechanisms with biological targets provide valuable information for the development of new pharmaceuticals and materials (Hua-Sin Chen, S. Kuo, C. Teng, F. Lee, Jih P. Wang, Yu-Chun Lee, C. Kuo, Ching-Che Huang, Chin‐Chung Wu, Li‐Jiau Huang, 2008).

科学研究应用

抗血小板活性

苯乙酰氨基苯甲酸乙酯 (YD-3) 和其衍生物,包括 1-(3-氯苄基)-1H-吲唑-3-基苯甲酸乙酯和 1-苯基-1H-吲唑-3-基苯甲酸乙酯,已被研究其选择性抗蛋白酶激活受体 4 (PAR4) 活性。这项研究重点是这些化合物的合成和评估,确定有助于抗 PAR4 活性的关键官能团,这对于开发新的抗血小板药物候选物具有重要意义 (Chen et al., 2008)。

光学非线性性质

衍生自苯甲酸乙酯的席夫碱化合物,特别是 (E)-4-((3-乙氧基-2-羟基亚苄基)氨基)苯甲酸乙酯 (EHB) 和 (E)-4-(((2-羟基萘-1-基)亚甲基)氨基)苯甲酸乙酯 (ENB),的研究揭示了它们在光学应用中的潜力。这些化合物表现出显着的非线性折射率和光学限制特性,使其成为光学限制器的候选物 (Abdullmajed et al., 2021)。

生物化学中的同位素标记

使用苯甲酸乙酯作为前体的同位素标记 L-苯丙氨酸和 L-酪氨酸的合成在生物化学研究中具有应用。这个过程允许将各种同位素标记,如 13C、15N 和氘,引入这些氨基酸,为生物化学和药物化学研究提供有价值的工具 (Raap et al., 1999)。

抗炎药合成

4-乙酰氨基苯基-2-[{2-(硝氧)乙基}(苯基)氨基]苯甲酸乙酯等新化合物的合成在抗炎和镇痛药的开发中显示出前景。这些化合物已被评估其选择性 COX-2 抑制的潜力,其中一些与双氯芬酸等标准药物相比显示出有效的抗炎和镇痛活性 (Chandak et al., 2012)。

肽合成

在肽基 2,2-二氟-3-氨基丙酸酯的合成中,衍生自苯甲酸乙酯的 3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯起着至关重要的作用。这个过程是开发潜在蛋白酶抑制剂的一部分,突出了该化合物在肽合成和药物研究中的重要性 (Angelastro et al., 1992)。

超分子化学

苯甲酸乙酯和相关化合物已被研究其氢键超分子结构。这些研究揭示了对链、片和框架等各种维度结构形成的见解,有助于理解超分子化学中的分子相互作用 (Portilla et al., 2007)。

作用机制

As a derivative of benzocaine, “ethyl 4-[(phenylacetyl)amino]benzoate” likely shares a similar mechanism of action. Benzocaine acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

属性

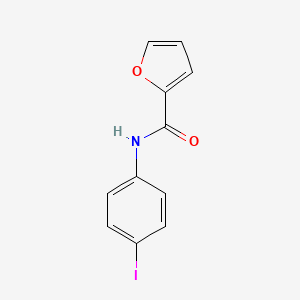

IUPAC Name |

ethyl 4-[(2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWKJGMYJPTWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(phenylacetyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)